molecular formula C23H21N3O2S B1141917 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one CAS No. 124656-61-7

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one

Cat. No. B1141917
M. Wt: 403.5
InChI Key:
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Description

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one, also known as AA3B, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. AA3B is a derivative of acridine, a heterocyclic organic compound that has been widely used as a DNA intercalator and fluorescent probe. The unique chemical structure of AA3B makes it an attractive candidate for further research and development.

Mechanism Of Action

The mechanism of action of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is complex and varies depending on its target molecule. In cancer cells, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one also inhibits the activity of various enzymes and proteins involved in cell proliferation and survival, such as topoisomerase II and AKT. In bacteria and fungi, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one disrupts the cell membrane and inhibits the synthesis of essential macromolecules, leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one are diverse and depend on the concentration and duration of exposure. In cancer cells, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one induces apoptosis and inhibits cell proliferation, leading to tumor growth inhibition. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one also modulates the expression of various genes involved in cell cycle regulation and DNA repair. In bacteria and fungi, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one disrupts the cell membrane and inhibits the synthesis of proteins and nucleic acids, leading to cell death.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one in lab experiments include its high purity, stability, and specificity towards its target molecules. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is also relatively easy to synthesize and purify, making it a cost-effective option for large-scale experiments. However, the limitations of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one include its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for the research and development of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one. In medicine, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could be further optimized for its anticancer properties by exploring its potential as a combination therapy with other chemotherapeutic agents. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could also be tested for its efficacy against other types of cancer and in animal models. In biology, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could be used for the development of new imaging techniques and probes for studying cellular processes. In chemistry, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could be further explored for its catalytic properties and its potential in organic synthesis.
Conclusion
In conclusion, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a novel compound that has shown promising potential in various scientific fields. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been optimized for high yields and purity, making it suitable for large-scale production. Further research is needed to fully understand the mechanism of action and potential applications of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one.

Synthesis Methods

The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a multi-step process that involves the condensation of 2-aminoacridone and 3-benzylsulfanylpropanoic acid, followed by the reduction of the resulting imine to the corresponding amine. This reaction sequence leads to the formation of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one, which can be purified using various chromatographic techniques. The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been extensively investigated for its potential applications in various scientific fields. In medicine, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been shown to exhibit promising anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has also been found to have antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
In biology, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been used as a fluorescent probe for DNA and RNA detection, as well as for imaging of live cells and tissues. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has also been shown to interact with proteins and enzymes, leading to the inhibition or activation of their biological functions. In chemistry, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been used as a catalyst for various organic reactions, including cross-coupling and oxidation reactions.

properties

IUPAC Name

2-amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c24-18-10-11-21-17(22(18)27)12-16-8-4-5-9-20(16)26(21)23(28)19(25)14-29-13-15-6-2-1-3-7-15/h1-12,19H,13-14,24-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWVFGTZWNEEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)N2C3=CC=CC=C3C=C4C2=CC=C(C4=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one

CAS RN

124656-61-7
Record name N-(S-Benzyl-L-cysteinyl)-2-aminoacridone
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